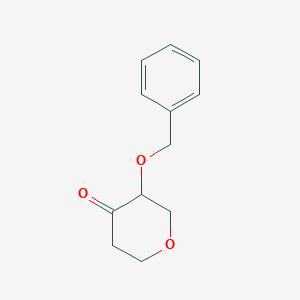

3-(Benzyloxy)oxan-4-one

説明

Structural Significance of the Tetrahydropyran-4-one Framework

The tetrahydropyran-4-one motif is a six-membered heterocyclic ring containing an oxygen atom and a ketone functional group. This framework is a common feature in a multitude of biologically active natural products and synthetic compounds. nih.govresearchgate.net Its prevalence is due in part to its conformational properties and its versatility as a synthetic building block. chemicalbook.comchemicalbook.com

The tetrahydropyran (B127337) ring typically adopts a chair conformation to minimize steric strain, similar to cyclohexane. cdnsciencepub.com This conformational preference can influence the spatial arrangement of substituents, which is a critical factor in molecular recognition and biological activity. The presence of the ketone at the 4-position and the ring oxygen introduces polarity and potential hydrogen bonding sites, further enhancing its utility in the design of pharmacologically active agents. chemicalbook.com The stability and reactivity of this core structure make it an essential component for creating complex molecular architectures. chemicalbook.com

Derivatives of tetrahydropyran-4-one are recognized as promising starting materials for the synthesis of a variety of heterocyclic compounds with potential biological activities. researchgate.netkaznu.kz For instance, they are key components in the development of potent and selective histamine-3 receptor (H3R) antagonists, which have potential applications in treating cognitive disorders. chemicalbook.com The ability to functionalize the tetrahydropyran-4-one ring at various positions allows for the synthesis of diverse molecular libraries for drug discovery. rsc.org

Strategic Utility of Benzyloxy Ethers in Contemporary Organic Chemistry

The benzyloxy group (BnO), an ether linkage to a benzyl (B1604629) group, is one of the most widely used protecting groups for alcohols in organic synthesis. orgsyn.orgbeilstein-journals.org Its popularity stems from its stability under a wide range of reaction conditions, including those that are strongly acidic or basic, which might affect other protecting groups. orgsyn.orgorganic-chemistry.org This robustness allows chemists to perform multiple synthetic transformations on other parts of a complex molecule without affecting the protected hydroxyl group. uwindsor.cawiley.com

The installation of a benzyl ether is commonly achieved through the Williamson ether synthesis, which involves the reaction of an alkoxide with benzyl bromide. organic-chemistry.org Alternative methods that operate under neutral or acidic conditions have also been developed, expanding the compatibility of this protecting group with sensitive substrates. beilstein-journals.orgorganic-chemistry.org

A key advantage of the benzyloxy group is the variety of methods available for its removal (deprotection). orgsyn.org The most common method is catalytic hydrogenolysis, where the benzyl ether is cleaved in the presence of a palladium catalyst and a hydrogen source, yielding the free alcohol and toluene. organic-chemistry.org This process is generally mild and selective. Other deprotection strategies include the use of strong acids or oxidizing agents, providing chemists with multiple options to strategically unmask the hydroxyl group at the desired stage of a synthesis. organic-chemistry.org

Synthetic Accessibility and Research Trajectories for 3-(Benzyloxy)oxan-4-one

This compound is primarily utilized as an intermediate in organic synthesis. smolecule.com Its structure combines the features of the tetrahydropyran-4-one scaffold with a strategically placed benzyloxy protecting group. This design makes it a versatile building block in medicinal chemistry and for the synthesis of more complex organic molecules. smolecule.com

Research indicates that compounds with structures similar to this compound exhibit a range of biological activities. smolecule.com For example, related compounds have been investigated for their potential to modulate cholinergic receptors, which could be relevant for neurodegenerative diseases. smolecule.com Additionally, some derivatives have shown antimicrobial properties. smolecule.com The benzyloxy group in this compound is known to be reactive and can undergo transformations like oxidations and reductions, which is useful in synthesizing a wide array of other organic compounds. smolecule.com

The synthetic utility of this compound is highlighted by its use in the preparation of other chemical entities. For example, it is a precursor in the synthesis of new benzyl-protected 2-iodo-4-tert-octylphenol, which is then used in further coupling reactions. smolecule.com This underscores the role of this compound as a foundational element for constructing more elaborate molecular frameworks.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-phenylmethoxyoxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOMMWYINSLHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy Oxan 4 One and Its Structural Analogues

Approaches for the Construction of the Oxan-4-one Ring System

The formation of the six-membered oxan-4-one heterocyclic core is a fundamental challenge that can be addressed through various synthetic strategies. These methods primarily involve the formation of the cyclic ether and the installation of the ketone functionality, which can be achieved in a concerted or stepwise fashion.

Cycloaddition and intramolecular cyclization reactions represent powerful, atom-economical methods for assembling cyclic frameworks like the oxan-4-one system. The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is a prominent strategy for synthesizing 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.org This reaction typically involves the coupling of an electron-rich diene, such as Danishefsky's diene, with an aldehyde, often catalyzed by a Lewis acid to afford the dihydropyranone product. organic-chemistry.org Such strategies can be adapted to create substituted oxanone rings.

Intramolecular cyclization offers another direct route. For instance, palladium(II)-mediated oxidative cyclization of β-hydroxyenones has been shown to be an effective method for preparing a variety of 2,3-dihydro-4H-pyran-4-ones. researchgate.net Similarly, Brønsted acid-catalyzed intramolecular cyclization of diazoketones derived from α-amino acids provides a metal-free pathway to 1,3-oxazinane-2,5-diones, a related heterocyclic system. frontiersin.org These principles can be extended to the synthesis of the oxan-4-one core from appropriately functionalized acyclic precursors.

| Reaction Type | Description | Key Intermediates | Reference |

| Hetero-Diels-Alder | A [4+2] cycloaddition between a diene and a heterodienophile (e.g., an aldehyde) to form a six-membered heterocycle. | Electron-rich dienes, aldehydes | organic-chemistry.org |

| Oxidative Cyclization | Palladium(II)-catalyzed intramolecular reaction of β-hydroxyenones to form the cyclic ketone. | β-Hydroxyenones | researchgate.net |

| Intramolecular Cyclization | Acid-catalyzed ring closure of functionalized acyclic precursors, such as diazoketones. | Diazoketones | frontiersin.org |

A common and reliable strategy for installing the ketone at the C-4 position of the oxane ring involves the oxidation of a corresponding precursor secondary alcohol. The choice of oxidant is crucial to ensure high yield and avoid over-oxidation or side reactions with other functional groups in the molecule. khanacademy.org

A specific method for synthesizing a closely related compound, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, involves the oxidation of the precursor 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one. chemicalbook.comgoogle.com This transformation is effectively carried out using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. chemicalbook.comgoogle.com TEMPO-mediated oxidations are known for their high selectivity for primary and secondary alcohols under mild conditions, making them suitable for complex molecules. organic-chemistry.org

Other classical oxidizing agents can also be employed. The Jones reagent (CrO₃ in aqueous sulfuric acid) is a strong oxidant capable of converting secondary alcohols to ketones. youtube.com For more sensitive substrates where milder conditions are necessary, reagents such as pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are often preferred. khanacademy.orgyoutube.com

| Oxidation Method | Reagents | Typical Conditions | Characteristics |

| TEMPO-mediated Oxidation | TEMPO (catalyst), NaOCl | Dichloromethane/water, 5°C | Highly selective for 1° and 2° alcohols, mild conditions. chemicalbook.comgoogle.com |

| Jones Oxidation | CrO₃, H₂SO₄, acetone | Room temperature | Strong oxidant, acidic conditions, can lead to over-oxidation of primary alcohols. youtube.com |

| PCC Oxidation | Pyridinium chlorochromate (C₅H₅NH[CrO₃Cl]) | Dichloromethane (anhydrous) | Milder than Jones reagent, stops at the aldehyde for primary alcohols. khanacademy.org |

| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine | Low temperature (-78°C) | Mild, avoids heavy metals, requires cryogenic conditions. |

Installation and Selective Manipulation of the Benzyloxy Moiety

The benzyl (B1604629) group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its general stability and the variety of methods available for its introduction and subsequent removal. organic-chemistry.orgnih.gov

The formation of the benzylic ether at the C-3 position is typically achieved through the reaction of a precursor alcohol with a benzylating agent.

The Williamson ether synthesis is a classic and widely used method. organic-chemistry.org It involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide (BnBr). nih.gov While effective, the strongly basic conditions may not be suitable for substrates with base-labile functional groups. nih.gov

To circumvent the need for strong bases, other protocols have been developed. The use of benzyl trichloroacetimidate under acidic catalysis provides an alternative. orgsyn.org A particularly mild and effective modern reagent is 2-benzyloxy-1-methylpyridinium triflate (BnOPT). orgsyn.orgnih.gov This neutral organic salt acts as a benzyl group donor under mild heating, avoiding the need for either strongly acidic or basic conditions, which is advantageous for complex and sensitive substrates. beilstein-journals.orgresearchgate.net

| Protocol | Reagents | Conditions | Key Features |

| Williamson Ether Synthesis | NaH, Benzyl Bromide | DMF, 0°C to room temperature | Strong base required; widely applicable but not suitable for base-sensitive substrates. organic-chemistry.orgnih.gov |

| Benzyl Trichloroacetimidate | Benzyl trichloroacetimidate, TfOH (cat.) | Anhydrous solvent | Activated under acidic conditions. orgsyn.org |

| BnOPT Reagent | 2-Benzyloxy-1-methylpyridinium triflate (BnOPT), MgO | Toluene, heat | Neutral conditions; suitable for acid- and base-sensitive substrates. orgsyn.orgnih.gov |

In precursors containing multiple hydroxyl groups, achieving selective benzylation at a specific position is a significant synthetic challenge. Regioselectivity can often be controlled by leveraging the different reactivity of primary versus secondary alcohols or by using specialized catalytic systems.

For diol substrates, organotin-catalyzed methods have been developed for regioselective alkylation. The use of a catalytic amount of dibutyltin dichloride (Bu₂SnCl₂) can direct the benzylation to a specific hydroxyl group, often with high selectivity and yield. researchgate.netresearchgate.net Another approach involves the use of silver(I) oxide (Ag₂O) as a mild base, which can allow for selective protection of one hydroxyl group over another in diols. organic-chemistry.org

Chemoselectivity, the ability to functionalize one type of functional group in the presence of another, is also critical. For instance, highly chemoselective benzylation of propargylic hydroxyl groups in the presence of other hydroxyls has been achieved using benzyl bromide and sodium hydroxide in DMF. researchgate.net Similarly, water-soluble gold(III) catalyst systems have been developed for the chemoselective N-benzylation or C-benzylation of unprotected anthranilic acids, demonstrating that the reaction outcome can be directed by the choice of catalyst and conditions. acs.org

The removal of the benzyl ether (debenzylation) is a crucial final step in many synthetic sequences. The choice of method depends on the functional groups present in the rest of the molecule. thieme-connect.com

Catalytic hydrogenolysis is one of the most common methods, involving hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This method is generally clean and high-yielding but is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or certain nitrogen-containing groups. researchgate.net

Oxidative cleavage offers an alternative. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, with p-methoxybenzyl (PMB) ethers being particularly susceptible. organic-chemistry.orgnih.gov This reaction can sometimes be achieved with high selectivity in the presence of simple benzyl ethers. nih.gov Visible-light-mediated oxidative debenzylation using DDQ has also been reported as a mild technique. researchgate.net

For molecules that are sensitive to both reduction and oxidation, Lewis acid-mediated cleavage provides a valuable option. A combination of boron trichloride and dimethyl sulfide (BCl₃·SMe₂) has been shown to selectively cleave benzyl ethers under mild conditions, tolerating a wide range of other functional groups, including silyl ethers and esters. organic-chemistry.org

| Deprotection Method | Reagents | Conditions | Functional Group Compatibility |

| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol or Ethanol, room temp. | Incompatible with reducible groups like alkenes, alkynes, and some nitro groups. organic-chemistry.orgresearchgate.net |

| Oxidative Cleavage | DDQ | Dichloromethane/water | Incompatible with other electron-rich aromatic systems. organic-chemistry.orgnih.gov |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Dichloromethane, low temp. | Tolerates a broad range of groups including silyl ethers, esters, and lactones. organic-chemistry.org |

Enantioselective and Diastereoselective Synthesis of 3-(Benzyloxy)oxan-4-one Derivatives

Achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of this compound derivatives is crucial for their application in medicinal chemistry and total synthesis. The primary strategies employed involve the use of chiral catalysts to direct the formation of stereocenters or the incorporation of pre-existing chirality from readily available starting materials.

Chiral Catalyst-Mediated Approaches

The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful tool in asymmetric synthesis. Organocatalysis has emerged as a particularly effective strategy for the enantioselective synthesis of functionalized tetrahydropyrans. For instance, a one-pot organocatalytic Michael/Henry/ketalization sequence has been developed to access highly functionalized tetrahydropyrans bearing five contiguous stereocenters with excellent enantioselectivities (93–99% ee) nih.gov. This approach utilizes a squaramide-based hydrogen-bonding organocatalyst to merge acetylacetone or β-keto esters with nitroalkenes and ynals nih.gov. While not directly applied to this compound, this methodology demonstrates the potential for creating complex stereochemical arrays within the oxane ring system.

In a similar vein, simple chiral diamine catalysts have been successfully employed in the asymmetric Michael reaction between cyclic dimedone and α,β-unsaturated ketones to produce 3,4-dihydropyran derivatives in high yields and with excellent enantioselectivities (up to 97% ee) uvic.ca. The resulting dihydropyrans are versatile intermediates that can be further elaborated to tetrahydropyran-4-one structures.

Ruthenium-catalyzed reactions have also proven effective in the asymmetric synthesis of highly functionalized tetrahydropyranones. A practical synthesis of a potent dipeptidyl peptidase-4 (DPP-4) inhibitor featuring a tetrahydropyranone core was achieved using a sequence of three consecutive Ru-catalyzed reactions nih.gov. A key step in this synthesis is a dynamic kinetic resolution (DKR) reduction that establishes two contiguous stereocenters in a single operation nih.gov. This highlights the power of transition metal catalysis in achieving high levels of stereocontrol in the synthesis of complex oxane derivatives.

| Catalyst Type | Reaction | Substrates | Product Type | Enantioselectivity (ee) | Diastereoselectivity (dr) |

| Squaramide Organocatalyst | Michael/Henry/Ketalization | Acetylacetone, Nitroalkenes, Ynals | Highly functionalized tetrahydropyrans | 93-99% | >20:1 |

| Chiral Diamine | Michael Addition | Dimedone, α,β-Unsaturated Ketones | 3,4-Dihydropyrans | up to 97% | Not Reported |

| Ruthenium Catalyst | Dynamic Kinetic Resolution | Not Specified | Functionalized Tetrahydropyranone | Not Reported | Not Reported |

Utilization of Chiral Building Blocks

The "chiral pool" refers to the collection of abundant and inexpensive enantiopure natural products, such as carbohydrates, amino acids, and terpenes, which can be used as starting materials in total synthesis. This approach leverages the inherent chirality of these natural products to introduce stereocenters into the target molecule.

Carbohydrates are particularly well-suited as precursors for the synthesis of 3-oxygenated oxan-4-ones due to their high degree of oxygenation and defined stereochemistry. For example, readily available monosaccharides can be transformed through a series of regio- and stereoselective reactions to afford complex heterocyclic structures researchgate.net. Although a direct synthesis of this compound from a carbohydrate precursor is not explicitly detailed in the provided search results, the general principles of chiral pool synthesis strongly support the feasibility of such a route.

Terpenes, another major component of the chiral pool, have been extensively used in the synthesis of complex natural products. For instance, the chiral pool monoterpene (−)-citronellol is a common starting material for the synthesis of various chiral molecules nih.gov. The synthesis of the potent antitumor agent (—)-mucocin, which features a 3-hydroxy-2,6-disubstituted tetrahydropyran (B127337) core, demonstrates the utility of chiral building blocks derived from non-carbohydrate sources nih.gov.

Amino acids can also serve as versatile chiral synthons. A method for the synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives starts from naturally occurring D- or L-amino acids, which are first converted to chiral azido alcohols mdpi.com. These chiral building blocks can then be incorporated into more complex structures, preserving the initial stereochemistry.

| Chiral Pool Source | Intermediate | Target Molecule Class | Key Transformations |

| Carbohydrates | Monosaccharides | Heterocyclic compounds | Regio- and stereoselective transformations |

| Terpenes | (−)-Citronellol | Complex natural products | Not Specified |

| Amino Acids | D- or L-amino acids | Chiral 1,4-disubstituted-1,2,3-triazoles | Conversion to azido alcohols, Cycloaddition |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. This involves the use of renewable starting materials, the reduction of waste, and the use of environmentally benign catalysts and solvents.

The use of reusable catalysts is a key aspect of sustainable synthesis. For instance, the synthesis of 4H-pyran derivatives has been achieved using KOH loaded on calcium oxide as a reusable catalyst under solvent-free conditions growingscience.com. This approach offers several advantages, including shorter reaction times, an environmentally friendly profile, low cost, and high yields growingscience.com. Similarly, heterogeneous catalysts have been employed in the multicomponent synthesis of pyran derivatives, offering benefits such as improved reusability and thermal stability nih.gov.

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is another cornerstone of green chemistry. Enzyme-catalyzed reactions are often highly selective and can be performed under mild conditions, reducing the need for protecting groups and harsh reagents. While specific examples of biocatalytic routes to this compound were not found, the general applicability of biocatalysis to the synthesis of chiral pharmaceutical intermediates is well-established.

The development of one-pot multicomponent reactions also contributes to the sustainability of synthetic processes by reducing the number of purification steps and minimizing solvent usage. The synthesis of 4H-pyran derivatives via one-pot reactions of aromatic aldehydes, malononitrile, and ethyl acetoacetate is a prime example of this approach growingscience.com.

| Sustainable Approach | Methodology | Catalyst/Medium | Advantages |

| Reusable Catalysis | Solvent-free synthesis of 4H-pyrans | KOH loaded on CaO | Shorter reaction time, environmentally friendly, low cost, high yield |

| Heterogeneous Catalysis | Multicomponent synthesis of pyrans | Various (e.g., Zinc-based, Cobalt-based) | Reusability, thermal stability, economic, eco-friendly |

| One-Pot Reactions | Multicomponent synthesis of 4H-pyrans | Various | Reduced purification steps, minimized solvent usage |

Advanced Spectroscopic and Structural Elucidation of 3 Benzyloxy Oxan 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 3-(Benzyloxy)oxan-4-one derivatives, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques offer deeper insights into the molecular framework.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy of this compound derivatives reveals characteristic signals corresponding to the protons of the oxanone ring and the benzyloxy substituent. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region, approximately between δ 7.2 and 7.4 ppm. The benzylic methylene protons (-OCH₂Ph) are expected to produce a singlet or a pair of doublets (if diastereotopic) around δ 4.5-5.0 ppm.

The protons on the oxanone ring exhibit distinct chemical shifts and coupling patterns. The proton at the C-3 position, being adjacent to the benzyloxy group, is anticipated to resonate at a specific downfield shift. The neighboring methylene protons at C-2 and the protons at C-5 and C-6 would display complex splitting patterns due to spin-spin coupling, providing valuable information about their relative stereochemistry.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.20-7.40 | Multiplet |

| Benzylic (CH₂) | 4.60-4.80 | Singlet |

| Oxanone Ring H-2 | 4.00-4.20 | Multiplet |

| Oxanone Ring H-3 | 3.80-4.00 | Multiplet |

| Oxanone Ring H-5 | 2.60-2.80 | Multiplet |

| Oxanone Ring H-6 | 3.60-3.80 | Multiplet |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the oxanone ring is the most deshielded, typically resonating in the range of δ 200-210 ppm. The aromatic carbons of the benzyl group show signals between δ 127 and 138 ppm. The benzylic methylene carbon (-OCH₂Ph) is expected around δ 70-75 ppm. The carbons of the oxanone ring will have distinct chemical shifts influenced by their proximity to the oxygen atom and the carbonyl group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 205.0 |

| Aromatic (C₆H₅) | 127.0-138.0 |

| Benzylic (CH₂) | 72.0 |

| Oxanone Ring C-2 | 75.0 |

| Oxanone Ring C-3 | 78.0 |

| Oxanone Ring C-5 | 45.0 |

| Oxanone Ring C-6 | 68.0 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecular structure, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the oxanone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra show correlations between protons and the carbons to which they are directly attached, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between the benzyloxy group and the oxanone ring, as well as the relative positions of the substituents on the ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound derivatives is expected to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is a key feature, typically appearing in the region of 1720-1740 cm⁻¹. The C-O-C stretching vibrations of the ether linkage in the oxanone ring and the benzyloxy group will be visible in the fingerprint region, usually between 1050 and 1250 cm⁻¹. The aromatic C-H stretching of the benzyl group will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the oxanone ring will be observed just below 3000 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1720-1740 | Strong, Sharp |

| C-O-C (Ether) | 1050-1250 | Strong |

| Aromatic C-H | 3000-3100 | Medium |

| Aliphatic C-H | 2850-2960 | Medium |

| Aromatic C=C | 1450-1600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₂H₁₄O₃), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways may include the loss of the benzyl group or cleavage of the oxanone ring, leading to characteristic fragment ions that help to confirm the proposed structure. For instance, a prominent peak corresponding to the tropylium ion (m/z 91) is often observed for compounds containing a benzyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound derivatives, LC-MS would be instrumental in separating complex mixtures and providing information on the molecular weight and fragmentation patterns of the individual components.

In a typical LC-MS analysis of a library of this compound derivatives, a reversed-phase HPLC column would likely be employed, with a mobile phase consisting of a gradient of water and an organic solvent such as acetonitrile or methanol, often with a small amount of formic acid to aid in protonation. The retention time of each derivative would depend on its polarity, with more polar compounds eluting earlier.

Following separation by LC, the derivatives would be introduced into the mass spectrometer. Using an electrospray ionization (ESI) source in positive ion mode, the quasi-molecular ion [M+H]⁺ would be observed, confirming the molecular weight of each compound. Further fragmentation using tandem mass spectrometry (MS/MS) would yield characteristic product ions, providing valuable structural information. For instance, a common fragmentation pathway for this compound derivatives would be the cleavage of the benzylic ether bond, resulting in a prominent fragment ion corresponding to the benzyl cation (m/z 91) or the protonated oxanone ring.

Table 1: Hypothetical LC-MS Data for this compound Derivatives

| Derivative | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | 5.2 | 207.09 | 115.05, 91.05 |

| 3-(4-Methoxybenzyloxy)oxan-4-one | 4.8 | 237.10 | 145.06, 121.07 |

| 3-(4-Nitrobenzyloxy)oxan-4-one | 5.5 | 252.08 | 160.04, 136.04 |

Note: The data in this table is hypothetical and serves as an illustrative example of expected results.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. For a derivative of this compound that forms suitable single crystals, this method can provide precise information on bond lengths, bond angles, and the conformation of the oxanone ring and the benzyloxy substituent.

The oxan-4-one ring is expected to adopt a chair conformation to minimize steric strain. The benzyloxy group at the 3-position could exist in either an axial or equatorial orientation, with the equatorial position generally being more energetically favorable to avoid 1,3-diaxial interactions. The crystal packing would be influenced by intermolecular forces such as hydrogen bonding (if suitable functional groups are present on the aromatic ring) and van der Waals interactions.

Table 2: Expected Crystallographic Parameters for a this compound Derivative

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| C-O (ether) bond length (Å) | ~1.43 |

| C=O (ketone) bond length (Å) | ~1.21 |

| Oxanone ring conformation | Chair |

Note: This data is based on general principles of organic crystal structures and is illustrative.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives is expected to be dominated by the absorptions of the benzyloxy chromophore. The oxan-4-one ring itself does not possess strong chromophores in the near-UV region.

The benzene ring of the benzyloxy group will exhibit characteristic π → π* transitions. A typical benzene spectrum shows a strong absorption band (ε > 10,000) around 204 nm and a weaker, structured band (the "B-band") around 254 nm. The presence of substituents on the aromatic ring can cause a shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity (ε). Electron-donating groups, such as methoxy, will cause a bathochromic (red) shift, while electron-withdrawing groups, like nitro, will also lead to a red shift and often an increase in intensity. The solvent used can also influence the spectrum.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound Derivatives in Methanol

| Derivative | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| This compound | ~254 | ~200 |

| 3-(4-Methoxybenzyloxy)oxan-4-one | ~269 | ~1,500 |

| 3-(4-Nitrobenzyloxy)oxan-4-one | ~265 | ~8,000 |

Note: These values are estimations based on the known effects of substituents on the UV-Vis spectra of benzene derivatives.

Reactivity Profiles and Mechanistic Investigations of 3 Benzyloxy Oxan 4 One

Reactivity at the Carbonyl Center (C-4)

The ketone carbonyl group is a cornerstone of the molecule's reactivity, characterized by an electrophilic carbon atom susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

The carbonyl carbon of 3-(Benzyloxy)oxan-4-one is electrophilic and readily undergoes nucleophilic addition. Reagents such as organometallics (e.g., Grignard reagents, organolithium compounds) and hydrides (e.g., NaBH₄, LiAlH₄) are expected to add to the carbonyl group, forming a tetrahedral intermediate which, upon workup, yields the corresponding tertiary or secondary alcohol.

The stereochemical outcome of such additions is influenced by the pre-existing stereocenter at the C-3 position. The bulky benzyloxy group can direct incoming nucleophiles to the opposite face of the ring to minimize steric hindrance, a principle known as substrate-controlled diastereoselectivity. For example, reduction of the ketone would lead to the formation of 3-(benzyloxy)oxan-4-ol with a specific diastereomeric ratio dependent on the reducing agent and reaction conditions.

Condensation Reactions and Olefination

The carbonyl group is also a key site for condensation and olefination reactions, which transform the C=O double bond into a C=C double bond. The Wittig reaction, utilizing phosphorus ylides (Ph₃P=CHR), and the Horner-Wadsworth-Emmons (HWE) reaction, using phosphonate carbanions, are classic examples of olefination methods applicable to this substrate. These reactions are pivotal for carbon-carbon bond formation and the synthesis of more complex molecular scaffolds.

Furthermore, the carbonyl group can act as an electrophile in aldol-type condensation reactions. In the presence of a suitable base, another enolizable ketone or aldehyde can form an enolate that subsequently adds to the C-4 carbonyl of this compound.

Transformations at the α-Positions to the Carbonyl Group (C-3 and C-5)

The protons on the carbons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form a nucleophilic enolate intermediate. This reactivity is fundamental to a vast array of transformations. masterorganicchemistry.com

Electrophilic and Nucleophilic α-Substitution

The formation of an enol or enolate intermediate allows for the introduction of various substituents at the α-positions. Under basic conditions, halogenation occurs readily. mnstate.edu The reaction with electrophiles like bromine (Br₂) in the presence of a base would lead to the substitution of α-protons at C-3 and C-5. mnstate.edu It is important to note that under basic catalysis, polyhalogenation can be difficult to prevent because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. mnstate.edu

Alkylation at the α-positions is another critical transformation, typically achieved by treating the ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the enolate, followed by the addition of an alkyl halide. mnstate.edu This reaction proceeds via an Sₙ2 mechanism, favoring the use of primary or activated alkyl halides. mnstate.edu

Enolate Chemistry and Reactions

The regioselectivity of enolate formation is a key consideration for the unsymmetrical this compound. Abstraction of a proton from the less-substituted C-5 position leads to the "kinetic" enolate, while abstraction from the more-substituted C-3 position yields the more stable "thermodynamic" enolate. masterorganicchemistry.combham.ac.uk The choice of base, temperature, and solvent can selectively favor one enolate over the other. princeton.edu

Table 1: Conditions for Regioselective Enolate Formation

| Condition | Base | Temperature | Resulting Enolate | Rationale |

|---|---|---|---|---|

| Kinetic Control | LDA, LHMDS | Low (-78 °C) | C-5 Enolate (less substituted) | A strong, bulky base rapidly removes the more sterically accessible proton at C-5 in an irreversible manner. bham.ac.ukprinceton.edu |

Once formed, these enolates are potent nucleophiles. They are considered ambident, capable of reacting with electrophiles at either the α-carbon or the oxygen atom. bham.ac.uk Soft electrophiles, such as most carbon-based electrophiles, tend to react at the carbon (C-alkylation), while hard electrophiles favor reaction at the oxygen (O-alkylation). bham.ac.uk The enolates can participate in a variety of crucial C-C bond-forming reactions, including aldol additions, Michael reactions, and Mannich reactions. nsf.gov

Reactivity and Transformations of the Benzyloxy Ether Linkage

The benzyl (B1604629) group serves as a common protecting group for the hydroxyl function at C-3. Its removal, or deprotection, is a frequent and important transformation. The benzyloxy group is generally stable to a wide range of conditions but can be cleaved selectively when desired.

The most common method for debenzylation is catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), yielding the free alcohol and toluene as a byproduct. organic-chemistry.org This method is clean and efficient but is incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes. organic-chemistry.org

Alternative methods for cleaving the benzyl ether exist for substrates that are sensitive to hydrogenation. These include the use of strong acids, although this is limited to acid-stable molecules. organic-chemistry.org Oxidative cleavage is also possible. organic-chemistry.org Furthermore, specific reagents can achieve chemoselective debenzylation in the presence of other sensitive groups. For instance, a combination of BCl₃ and a cation scavenger can cleave aryl benzyl ethers, and dissolving metal reductions (e.g., lithium in liquid ammonia) can also be effective under very mild conditions. organic-chemistry.org

Table 2: Selected Methods for Benzyl Ether Cleavage

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | High efficiency; byproduct is toluene; not compatible with reducible groups. organic-chemistry.org |

| Strong Acid Cleavage | HBr, BBr₃, BCl₃ | Effective but limited to acid-insensitive substrates. organic-chemistry.org |

| Oxidative Cleavage | DDQ, Ozone | Useful for specific substituted benzyl ethers (e.g., p-methoxybenzyl) or under specific conditions. organic-chemistry.org |

Cleavage and Functional Group Interconversion

The structure of this compound offers several avenues for cleavage and functional group interconversion, primarily centered around the benzylic ether linkage and the ketone carbonyl group.

Cleavage of the Benzylic Ether:

The benzyloxy group is a common protecting group for alcohols in organic synthesis due to its relative stability and the various methods available for its removal. The primary mode of cleavage for the C-O bond of the benzyl ether in this compound is expected to be through hydrogenolysis.

Catalytic Hydrogenolysis: This is a mild and efficient method for cleaving benzyl ethers. The reaction typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas (H₂). The process reductively cleaves the benzylic C-O bond to yield the corresponding alcohol, 3-hydroxyoxan-4-one, and toluene as a byproduct.

Catalytic Transfer Hydrogenolysis: An alternative to using gaseous hydrogen is catalytic transfer hydrogenolysis. In this method, a hydrogen donor molecule, such as ammonium formate, is used in the presence of a palladium catalyst. This approach can be advantageous in terms of experimental setup and safety. A study on the competitive catalytic transfer hydrogenation of 4-benzyloxy-4′-chlorochalcone demonstrated the feasibility of this method for debenzylation, with the reaction kinetics being influenced by the solvent and pH. While specific kinetic data for this compound is not available, similar dependencies would be expected.

Functional Group Interconversion of the Ketone:

The ketone functionality at the 4-position of the oxane ring is a key site for various functional group interconversions.

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 3-(benzyloxy)oxan-4-ol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction would be of interest, potentially leading to a mixture of diastereomers.

Oxidation: While the ketone itself is at a high oxidation state, reactions involving oxidative cleavage adjacent to the carbonyl are possible, most notably the Baeyer-Villiger oxidation.

Rearrangement Reactions

The this compound scaffold can potentially undergo several types of rearrangement reactions, particularly those involving the ketone functionality.

Baeyer-Villiger Oxidation:

This reaction converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide with a Lewis acid. For this compound, two possible lactone products could be formed, depending on which carbon atom adjacent to the carbonyl group migrates. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. In this case, migration of the C5 carbon would lead to a seven-membered lactone, while migration of the C3 carbon would result in a different seven-membered lactone. The substituent at the C3 position (the benzyloxy group) would influence the regioselectivity of this rearrangement.

| Reactant | Reagent | Potential Products | Reaction Type |

| This compound | m-CPBA | Seven-membered lactones | Baeyer-Villiger Oxidation |

Detailed Mechanistic Elucidation Studies

A thorough understanding of the reactions of this compound requires detailed mechanistic studies. Although specific experimental and computational studies on this molecule are not prominent in the literature, a general approach to elucidating its reaction mechanisms can be outlined.

Reaction Pathway Analysis and Intermediate Identification

For any of the aforementioned reactions, a detailed reaction pathway analysis would involve the identification of all intermediates and transition states.

For Cleavage Reactions: In the case of hydrogenolysis, the mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release the alcohol and toluene. Intermediates would include species adsorbed onto the catalyst surface.

For Rearrangement Reactions: The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving the Criegee intermediate. For this compound, this would involve the initial addition of the peroxyacid to the carbonyl carbon, followed by the migratory insertion of one of the adjacent carbon atoms. Computational studies, such as Density Functional Theory (DFT), could be employed to model the transition states for the migration of C3 versus C5 to predict the regiochemical outcome.

Kinetic and Thermodynamic Parameters of Reactions

To gain a quantitative understanding of the reactivity of this compound, the determination of kinetic and thermodynamic parameters is essential.

Kinetic Studies: Experimental kinetic studies would involve monitoring the reaction progress over time under various conditions (e.g., temperature, concentration of reactants and catalysts). For instance, in the catalytic transfer hydrogenolysis of the benzyloxy group, a kinetic study could reveal the rate-determining step and the influence of different hydrogen donors and solvents on the reaction rate.

Thermodynamic Studies: The thermodynamic parameters, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, would provide information on the feasibility and position of equilibrium for a given transformation. These parameters can be determined experimentally through calorimetry or estimated using computational chemistry methods. DFT calculations, for example, can provide valuable insights into the relative energies of reactants, intermediates, transition states, and products, thereby helping to map out the potential energy surface of the reaction.

| Reaction | Key Mechanistic Feature | Potential Intermediates | Methods for Study |

| Catalytic Hydrogenolysis | Oxidative addition to catalyst surface | Surface-adsorbed species | Kinetic monitoring, Isotopic labeling |

| Baeyer-Villiger Oxidation | Criegee intermediate formation | Criegee intermediate | ¹⁸O-labeling studies, DFT calculations |

Computational and Theoretical Chemistry Studies of 3 Benzyloxy Oxan 4 One

Quantum Chemical Investigations of Electronic and Geometric Structure

Quantum chemical methods are fundamental to understanding the electronic and geometric properties of 3-(Benzyloxy)oxan-4-one at the atomic level. These calculations provide a static, time-independent picture of the molecule's preferred structure and electron distribution.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state properties of molecules. chemrxiv.orgarxiv.org By optimizing the molecular geometry, DFT calculations can predict key structural parameters. Typically, a functional like B3LYP combined with a basis set such as 6-311G(d,p) or 6-31++G(d,p) is employed to achieve a balance between accuracy and computational cost. nih.goveurekaselect.com

For this compound, these calculations would yield the optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state on the potential energy surface. nih.gov This information is crucial for understanding the molecule's three-dimensional shape. While specific DFT data for this exact compound is not widely published, the methodology allows for the precise determination of its geometry, revealing details such as the planarity of the benzyloxy group relative to the oxanone ring. nih.gov

Table 1: Representative Data from DFT Geometric Optimization This table is illustrative and shows the type of data that would be generated from a DFT calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value | |

|---|---|---|---|---|---|

| Bond Length | C4 | O | - | ~1.22 Å | |

| Bond Length | O | CH2 | - | ~1.43 Å | |

| Bond Angle | C3 | O | CH2 | ~115° | |

| Dihedral Angle | C5 | C4 | C3 | O | ~ -55° (Chair) |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, this involves exploring the puckering of the oxane ring (which can adopt chair, boat, or twist-boat conformations) and the rotation around the C-O-C bonds of the benzyloxy group. nih.govsoton.ac.uk

By systematically varying key dihedral angles and calculating the energy at each point, a potential energy surface (PES) can be constructed. wayne.edunih.gov The PES maps the energy of the molecule as a function of its geometry, allowing for the identification of stable conformers (local minima) and the energy barriers between them (saddle points). researchgate.netwayne.edu This analysis is critical for understanding which shapes the molecule is most likely to adopt and how flexible it is. The most stable conformation is the one that resides at the global minimum on the potential energy surface. researchgate.net

Spectroscopic Property Prediction and Validation

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results for validation. nih.gov Methods like DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govscifiniti.com

Calculated vibrational frequencies often require a scaling factor to correct for approximations in the computational method and to achieve better agreement with experimental data. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. eurekaselect.com The close correlation between predicted and experimental spectra serves to validate the accuracy of the computed molecular structure. scifiniti.com

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table is hypothetical and demonstrates the validation process.

| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 1725 | 1720 | C=O stretch |

| IR Frequency (cm⁻¹) | 1105 | 1100 | C-O-C stretch (ether) |

| ¹H NMR Shift (ppm) | 7.35 | 7.32 | Aromatic Protons |

| ¹³C NMR Shift (ppm) | 207.1 | 206.8 | C=O Carbon |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static view, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale. arxiv.org

These simulations are invaluable for understanding how the molecule behaves in a realistic environment, such as in a solvent or interacting with a biological target. ksu.edu.sa MD can reveal the flexibility of the molecule, the stability of its different conformations, and the nature of its intermolecular interactions (e.g., hydrogen bonds). uoa.gr For flexible molecules like 3-(benzyloxy)pyridin-2-amine, a structurally related compound, MD simulations have been used to benchmark computational methods for describing their properties at different temperatures. github.io Such simulations on this compound would elucidate how it interacts with water molecules, how its conformation changes over nanoseconds, and how stable its interactions are with potential binding partners. ksu.edu.sapandawainstitute.com

Table 3: Key Insights from Molecular Dynamics Simulations

| Simulation Parameter/Analysis | Information Gained |

|---|---|

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. |

| Radial Distribution Function (RDF) | Probability of finding solvent molecules at a certain distance. |

| Hydrogen Bond Analysis | Formation and lifetime of hydrogen bonds with the solvent or a receptor. |

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway from reactants to products, researchers can identify intermediate structures and, most importantly, the transition state—the highest energy point along the reaction coordinate. researchgate.net

DFT calculations can be used to locate the geometry of transition states and compute the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. This information is critical for predicting reaction rates and understanding how a reaction proceeds. For this compound, this could involve modeling its synthesis, potential degradation pathways, or its reactions with other molecules. While specific studies on this compound are limited, the methodology provides a framework for understanding its chemical reactivity and stability. researchgate.net

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry and drug design. rutgers.edu These methods aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov QSAR models use statistical methods to build mathematical equations that relate molecular descriptors (physicochemical properties like lipophilicity, electronic properties, and steric factors) to activity. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors | Property Represented |

|---|---|---|

| Lipophilic | LogP | Partition coefficient between octanol (B41247) and water |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electron-donating/accepting ability, polarity |

| Steric | Molar Refractivity (MR), Molecular Weight | Size and shape of the molecule |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |

Applications of 3 Benzyloxy Oxan 4 One As a Strategic Synthetic Building Block

Utilization in the Synthesis of Chiral Compounds and Enantioenriched Intermediates

The synthesis of chiral, enantioenriched compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule is often dependent on its stereochemistry. While specific examples detailing the asymmetric synthesis starting directly from 3-(Benzyloxy)oxan-4-one are not extensively documented, the tetrahydropyran (B127337) motif it contains is a common feature in numerous bioactive natural products. The development of organocatalytic cascade reactions has provided powerful methods for accessing highly functionalized, chiral tetrahydropyrans with excellent stereocontrol. nih.gov For instance, cascade sequences involving Michael/Henry/ketalization reactions have been used to construct tetrahydropyran rings bearing multiple contiguous stereocenters with high diastereomeric ratios and enantiomeric excesses. nih.gov

In the context of this compound, the pre-existing benzyloxy group at the C3 position can serve as a stereodirecting element. Reactions at the adjacent ketone or at the C2 position can proceed with diastereoselectivity, influenced by the steric and electronic nature of the benzyloxy substituent. This substrate-controlled diastereoselectivity is a key strategy in asymmetric synthesis. nih.gov For example, the reaction of nitrile oxides with alkenes that have an allylic oxygen substituent has been shown to proceed with significant diastereoselectivity. nih.gov Similarly, the functionalization of the this compound scaffold can be designed to produce specific diastereomers, which can then be carried forward to generate enantioenriched final products. The synthesis of chiral 3-benzyloxy-quinazolinones through asymmetric cross-coupling reactions further highlights the importance of the benzyloxy pharmacophore in creating chiral molecules of biomedical interest. nih.gov

Precursor to Structurally Diverse Heterocyclic Systems

The rigid, three-dimensional structure of the oxane ring makes this compound an attractive starting point for the synthesis of more complex heterocyclic frameworks. Its functional handles—the ketone and the ether linkage—provide avenues for a wide range of chemical transformations.

Fused and polycyclic scaffolds are prevalent in natural products and pharmaceuticals, often imparting conformational rigidity and specific spatial arrangements of functional groups that are crucial for biological activity. Cascade reactions, which form multiple bonds in a single operation, are highly efficient for building such complex polycyclic systems. arkat-usa.orgresearchgate.net The this compound scaffold can be envisioned as a key building block for these transformations. After initial functionalization (as described in section 6.4), the resulting derivatives can undergo intramolecular cyclizations or cycloadditions to forge new rings.

One important class of polycyclic structures is spirocycles, where two rings share a single atom. The synthesis of spirocycles is of great interest in medicinal chemistry as it increases the three-dimensionality of a molecule. nih.gov Methodologies for synthesizing spirocycles often involve intramolecular reactions or multicomponent cascade reactions. mdpi.commdpi.com For example, a four-component cascade reaction can be used to synthesize 3-oxetanone-derived spirooxazolidines. mdpi.com By applying similar principles, the ketone of this compound could serve as the spiro-center, enabling the construction of novel oxa-spirocyclic compounds through reactions with difunctional reagents.

The generation of a library of related compounds, or analogues, is essential for structure-activity relationship (SAR) studies in drug discovery. The this compound core can be systematically modified to produce a wide array of substituted derivatives. General methods for the synthesis of substituted 2,3-dihydro-4H-pyran-4-ones often involve hetero-Diels-Alder reactions or intramolecular rearrangements. organic-chemistry.orgnih.gov

Starting with the this compound scaffold, the ketone at the C4 position is a prime site for modification. For example, reactions with organometallic reagents or Wittig-type olefinations can introduce carbon-based substituents. The methylene group at the C2 position, adjacent to the ring oxygen, can potentially be functionalized through deprotonation followed by reaction with an electrophile. Furthermore, cleavage of the benzyl (B1604629) protecting group would unveil a hydroxyl group at C3, which can be subsequently alkylated or acylated to introduce further diversity. This systematic modification allows for the exploration of the chemical space around the oxan-4-one core.

Role in Lead-Oriented Synthesis and Chemical Library Generation

Lead-oriented synthesis aims to create small, structurally novel compounds with optimal physicochemical properties to serve as starting points (leads) for drug discovery programs. These lead compounds typically have a lower molecular weight and complexity than final drug candidates, allowing for subsequent optimization. Scaffolds that provide a well-defined three-dimensional geometry are particularly valuable.

The tetrahydropyran ring of this compound provides a non-planar, conformationally biased scaffold, which is a desirable feature for moving away from the "flat" molecules that often dominate screening libraries. Heterocyclic frameworks like 2,3-dihydroquinazolin-4(1H)-one are considered privileged scaffolds in drug design due to their ability to interact with multiple biological targets. mdpi.com Similarly, the oxan-4-one core can be considered a valuable scaffold. By employing the various functionalization methodologies described below, this compound can be used to generate a library of diverse compounds. The benzyloxy group itself is a recognized pharmacophore found in molecules with a range of biological activities, including inhibitors of monoamine oxidase B and phosphodiesterase 3 (PDE3). nih.govnih.gov The combination of a privileged heterocyclic core with a known pharmacophore makes this scaffold a promising candidate for the generation of chemical libraries aimed at identifying new lead compounds.

Methodologies for Scaffold Functionalization and Derivatization for Downstream Applications

The synthetic utility of this compound as a building block is primarily derived from the reactivity of its ketone group. A variety of well-established chemical transformations can be applied to this functional group to create a diverse range of intermediates for further synthesis.

Reductive Amination: This reaction converts the ketone into an amine, providing a key functional group for introducing further complexity. The process typically involves the reaction of the ketone with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). nih.govorganic-chemistry.org Applying this to this compound would yield various N-substituted 3-(benzyloxy)oxan-4-amine derivatives. uni.lu

Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes. wikipedia.orglibretexts.org It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). organic-chemistry.orglumenlearning.commasterorganicchemistry.com This reaction would transform the carbonyl group of this compound into an exocyclic double bond, creating a 4-methylene-3-(benzyloxy)oxane derivative. The substituents on the Wittig reagent can be varied to install a wide range of vinyl groups.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), to the ketone provides a direct route for forming carbon-carbon bonds. leah4sci.com This reaction converts the C4 ketone into a tertiary alcohol, introducing a new alkyl, aryl, or vinyl substituent at the C4 position. masterorganicchemistry.com The resulting tertiary alcohol can serve as a handle for further functionalization.

These fundamental transformations allow for the conversion of the simple this compound scaffold into a variety of more complex and functionally diverse molecules, ready for use in downstream applications, including the construction of polycyclic systems or the elaboration of side chains for biological screening.

Table 1: Key Functionalization Reactions for the this compound Scaffold

| Reaction Type | Reagents | Resulting Functional Group | Product Class |

|---|---|---|---|

| Reductive Amination | R-NH₂, NaBH₃CN or NaBH(OAc)₃ | Amine | 3-(Benzyloxy)oxan-4-amines |

| Wittig Reaction | Ph₃P=CHR (Ylide) | Alkene | 4-Alkylidene-3-(benzyloxy)oxanes |

| Grignard Addition | R-MgX, then H₃O⁺ | Tertiary Alcohol | 4-Alkyl-3-(benzyloxy)oxan-4-ols |

| Organolithium Addition | R-Li, then H₃O⁺ | Tertiary Alcohol | 4-Alkyl-3-(benzyloxy)oxan-4-ols |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for obtaining high-purity 3-(Benzyloxy)oxan-4-one?

- Methodological Answer: A multi-step synthesis approach is recommended. Begin with introducing the benzyloxy group via nucleophilic substitution or Mitsunobu reaction, followed by cyclization to form the oxan-4-one ring. For example, oxazinone derivatives (structurally analogous) are synthesized via condensation reactions using aldehydes and urea, as described in oxazinone synthesis protocols . Protect reactive hydroxyl groups during intermediate steps to avoid side reactions, as demonstrated in the synthesis of benzyloxy-protected intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer:

- NMR: Focus on and signals for the benzyloxy group (e.g., δ ~4.8 ppm for OCHPh) and the oxanone ring (δ ~2.5–4.0 ppm for ring protons). Compare with spectral data for structurally similar compounds, such as 4-(benzyloxy)phenyl derivatives .

- IR: Confirm the carbonyl stretch (C=O) of the oxanone ring at ~1700–1750 cm .

- MS: Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H] or [M+Na]) and fragmentation patterns of the benzyloxy moiety .

Q. What purification methods are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer: Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. For polar impurities, consider recrystallization using ethanol or acetone. Safety protocols from SDS documents (e.g., handling flammable solvents under inert atmospheres) should be followed .

Advanced Research Questions

Q. How does the stereoelectronic environment of the oxanone ring influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer: The electron-withdrawing carbonyl group activates the adjacent carbon for nucleophilic attack. Substituent effects (e.g., benzyloxy vs. methoxy) can be studied via Hammett plots or computational methods (DFT). Compare reactivity with analogs like 5-(trifluoromethyl)oxolan-3-one, where electron-withdrawing groups enhance electrophilicity .

Q. What experimental and computational approaches resolve contradictions in reported reaction yields for this compound derivatization?

- Methodological Answer:

- Experimental: Replicate reactions under varying conditions (e.g., temperature, catalyst loading) to identify optimal parameters. For example, catalytic hydrogenation yields may differ due to Pd/C vs. Raney Ni selectivity .

- Computational: Use density functional theory (DFT) to model transition states and identify steric/electronic barriers. Cross-validate with kinetic studies (e.g., Eyring plots) .

Q. How can structure-activity relationships (SAR) be established for this compound analogs in biological assays?

- Methodological Answer: Synthesize analogs with modifications to the benzyloxy group (e.g., halogenation, methoxy substitution) and evaluate their bioactivity. For instance, replace benzyloxy with 4-methoxybenzyloxy (as in ) and test antimicrobial or anti-inflammatory activity using standardized assays (e.g., MIC or COX-2 inhibition). SAR trends can be correlated with logP and steric parameters .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Fire Safety: Employ dry chemical extinguishers for solvent-related fires, as specified in SDS guidelines for benzyloxy-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。